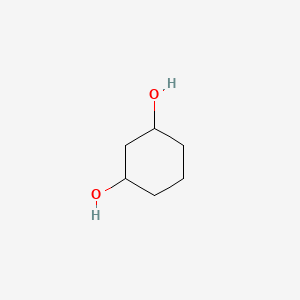

trans-1,3-Cyclohexanediol

Description

Properties

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-1,3-Cyclohexanediol chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,3-Cyclohexanediol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fundamental building block in organic synthesis, valued for its specific stereochemical arrangement which imparts unique properties and reactivity. As a C₂-symmetric diol, its application spans from starting material in the synthesis of pharmaceuticals and fine chemicals to a scaffold for creating spatially diverse molecular libraries.[1] This guide provides an in-depth exploration of the structural and stereochemical nuances of this compound, including its conformational analysis, chirality, and spectroscopic characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to serve as an authoritative reference.

Foundational Stereochemistry of 1,3-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six axial positions, which are perpendicular to the approximate plane of the ring, and six equatorial positions, which are located in the approximate plane of the ring.

For a disubstituted cyclohexane like 1,3-cyclohexanediol, the spatial relationship between the two hydroxyl (-OH) groups gives rise to cis and trans geometric isomers.[3]

-

cis-isomer: Both substituents are on the same face of the ring (both "up" or both "down").

-

trans-isomer: The substituents are on opposite faces of the ring (one "up" and one "down").

This geometric isomerism is central to the molecule's physical properties, stability, and reactivity.

Chirality and Enantiomeric Forms of this compound

A critical feature of this compound is its chirality. The molecule possesses two stereocenters at carbons C1 and C3, the carbon atoms bonded to the hydroxyl groups. Unlike its cis counterpart, which has a plane of symmetry and is therefore an achiral meso compound, the trans isomer lacks any internal plane of symmetry.[4]

Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers.[4] These enantiomers are designated as (1R,3R)-cyclohexane-1,3-diol and (1S,3S)-cyclohexane-1,3-diol.

Figure 2: Chair interconversion (ring flip) of this compound.

Synthesis Protocols

The synthesis of 1,3-cyclohexanediols is often achieved by the reduction of 1,3-cyclohexanedione. The stereochemical outcome (cis vs. trans) can be controlled by the choice of reducing agent and reaction conditions.

Protocol: Stereoselective Synthesis of this compound

This protocol is adapted from methodologies designed to favor the trans isomer through the reduction of 1,3-cyclohexanedione. [5]The use of sodium borohydride under specific conditions can enhance selectivity for the trans product.

Objective: To synthesize this compound with high selectivity.

Materials:

-

1,3-Cyclohexanedione

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄)

-

1 N Hydrochloric acid (HCl)

-

Reaction flask with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1.11 g (9.9 mmol) of 1,3-cyclohexanedione in 10 mL of methanol in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add 170.1 mg (4.5 mmol) of sodium borohydride to the stirred solution. Maintain the temperature below 10 °C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is then heated to 60 °C and stirred for up to 27 hours to ensure complete reaction. [5]5. Quenching: After spontaneous cooling, cautiously add 4.5 mL of 1 N hydrochloric acid to quench the excess borohydride and neutralize the reaction.

-

Workup & Isolation: The product can be isolated via extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure. Further purification can be achieved by chromatography or recrystallization.

Expected Outcome: This method has been reported to yield 1,3-cyclohexanediol with a high selectivity for the trans isomer (up to 96%). [5]

Spectroscopic and Physical Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques and physical property measurements.

Physical Properties

The fundamental physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [6][7] |

| Molecular Weight | 116.16 g/mol | [6][7] |

| CAS Number | 5515-64-0 | [6][7] |

| Appearance | White to almost white crystalline powder | |

| IUPAC Name | trans-(1R,3R)-cyclohexane-1,3-diol | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons attached to the carbons bearing the hydroxyl groups (H-C1 and H-C3) are of particular diagnostic value. Their chemical shifts and coupling constants are influenced by their axial or equatorial orientation.

-

¹³C NMR: Due to the C₂ symmetry of the trans isomer, the number of unique carbon signals is reduced. In a symmetric molecule like this compound, one would expect to see only four distinct signals: C1/C3, C2, C4/C6, and C5.

Table of Representative NMR Data (in DMSO-d₆):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Source |

| ¹³C NMR | ~68.2, ~40.5, ~29.9, ~26.9, ~26.1 | C1/C3, CH₂, CH₂, CH₂, CH₂ | [8] |

| ¹H NMR | Varies | Signals for H-C1/H-C3, and ring CH₂ protons | [9] |

Note: Precise chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups, especially the hydroxyl (-OH) group. The key distinction between cis and trans isomers in the IR spectrum lies in the potential for hydrogen bonding.

-

This compound: The two hydroxyl groups are far apart and cannot form an intramolecular hydrogen bond. This results in a relatively sharp O-H stretching absorption band typically observed in the 3400–3600 cm⁻¹ region. [10]* cis-1,3-Cyclohexanediol: The proximity of the two -OH groups on the same face of the ring allows for intramolecular hydrogen bonding. This interaction weakens the O-H bond, causing the absorption to be broader and shifted to a lower wavenumber (typically 3200–3400 cm⁻¹). [10] This difference provides a reliable method for distinguishing between the two geometric isomers.

Conclusion

The stereochemistry of this compound is a rich and instructive example of fundamental organic chemistry principles, including isomerism, chirality, and conformational analysis. Its existence as a pair of enantiomers with equivalent axial-equatorial chair conformations defines its physical properties and synthetic utility. A thorough understanding of its structure, validated by robust spectroscopic characterization, is essential for its effective application in the complex molecular architectures required in pharmaceutical and materials science research.

References

-

PubChem. 1,3-Cyclohexanediol, trans-. National Center for Biotechnology Information. Available at: [Link]

-

Filo. Which of the following molecules achiral? I. Trans-1, 2-cyclohexanediol I... Available at: [Link]

-

Filo. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra?. Available at: [Link]

-

National Institute of Standards and Technology. 1,3-Cyclohexanediol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 1,3-Cyclohexanediol Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound.

-

National Institute of Standards and Technology. 1,3-Cyclohexanediol, trans-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Available at: [Link]

-

SpectraBase. TRANS-1,3-DIHYDROXY-CYCLOHANE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Available at: [Link]

-

Quora. What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?. Available at: [Link]

-

SpectraBase. 1,3-Cyclohexanediol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

SpectraBase. 1,3-Cyclohexanediol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Gauth. Solved: Select the most stable conformer of cis-cyclohexane -1, 3 -diol. cis -. Available at: [Link]

-

AKJournals. Phase Transition in Trans- and Cis-1,2-Cyclohexanediol Studied by Infrared Spectroscopy. Available at: [Link]

-

PubChem. trans-1,2-Cyclohexanediol. National Center for Biotechnology Information. Available at: [Link]

-

IUCr Journals. Solid-state compounds of stereoisomers: cis and trans isomers of 1,2-cyclohexanediol and 2,3-tetralindiol. Available at: [Link]

-

YouTube. Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Available at: [Link]

-

ResearchGate. (PDF) Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. Available at: [Link]

-

CrystEngComm (RSC Publishing). Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. Available at: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

PubMed. Solid-state compounds of stereoisomers: cis and trans isomers of 1,2-cyclohexanediol and 2,3-tetralindiol. Available at: [Link]

-

YouTube. The most stable form of cis cyclohexane-1,3-diol is represented as .... Available at: [Link]

Sources

- 1. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 2. Solved: Select the most stable conformer of cis-cyclohexane -1, 3 -diol. cis -1, 3 -cyclohexanedio [Chemistry] [ph.gauthmath.com]

- 3. 1,3-Cyclohexanediol [webbook.nist.gov]

- 4. Which of the following molecules achiral? I. Trans-1, 2-cyclohexanediol I.. [askfilo.com]

- 5. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 6. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(5515-64-0) 1H NMR spectrum [chemicalbook.com]

- 10. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]

Conformational Landscape of trans-1,3-Cyclohexanediol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of trans-1,3-cyclohexanediol. Moving beyond a rudimentary overview, we dissect the intricate balance of steric and electronic forces that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle intramolecular interactions dictate molecular geometry and, consequently, reactivity and biological activity. We will examine the dynamic equilibrium between chair conformers, the critical role of intramolecular hydrogen bonding, and the influence of the solvent environment. Methodological insights into spectroscopic and computational techniques for elucidating these conformational preferences are also provided, grounding theoretical concepts in practical application.

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1] In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six are axial, oriented perpendicular to the approximate plane of the ring, and six are equatorial, pointing outwards from the ring's perimeter.[1] At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-flipping" process, interconverting the two possible chair conformations.[1] During this flip, all axial positions become equatorial, and vice versa.[1]

For monosubstituted cyclohexanes, the two chair conformers are no longer energetically equivalent. The substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to minimize steric repulsion between the substituent and the axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1).[2] This destabilizing interaction is known as a 1,3-diaxial interaction.[2][3]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[4][5]

The Case of this compound: A Conformational Dichotomy

In this compound, the two hydroxyl groups are on opposite sides of the ring. This stereochemical arrangement leads to a dynamic equilibrium between two primary chair conformers: one where the hydroxyl groups are in an axial/equatorial (a,e) arrangement and its ring-flipped counterpart, which is an equivalent equatorial/axial (e,a) conformer.[1][6]

Unlike its cis-isomer, where both hydroxyl groups can be simultaneously equatorial (e,e) or axial (a,a), the trans configuration mandates that one hydroxyl group must be axial while the other is equatorial in any given chair conformation.[1][6]

Caption: Ring flip equilibrium in this compound.

Since both conformers of this compound have one axial hydroxyl group and one equatorial hydroxyl group, they are energetically identical in the absence of other interactions.[1] Each conformer possesses one hydroxyl group subject to 1,3-diaxial interactions with axial hydrogens. Therefore, based on steric considerations alone, the equilibrium constant (Keq) would be 1, with both conformers being equally populated.

However, the analysis is complicated by the potential for intramolecular hydrogen bonding. While often a stabilizing force in the diaxial conformer of the cis-isomer, this is not possible in the trans configuration as the axial and equatorial hydroxyl groups are too far apart to interact.

The Decisive Role of the Solvent Environment

The conformational preference of diols is highly sensitive to the solvent. In non-polar, aprotic solvents, intramolecular hydrogen bonding can be a dominant stabilizing force. Conversely, in protic or hydrogen-bond-accepting solvents, intermolecular hydrogen bonding between the diol and the solvent molecules can disrupt or override any intramolecular interactions.

For this compound, where intramolecular hydrogen bonding is not a significant factor, the solvent's primary influence is through its polarity and its ability to solvate the hydroxyl groups. In general, the equilibrium between the two equivalent (a,e) and (e,a) conformers is not significantly perturbed by the solvent, as both present a similar profile for solvation.

Experimental and Computational Elucidation

A combination of spectroscopic and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria.[7] At room temperature, the rapid ring flip of this compound results in time-averaged NMR signals.[1] However, at low temperatures (a technique known as variable-temperature NMR), the interconversion can be slowed on the NMR timescale, allowing for the observation of signals from individual conformers.[8]

The coupling constants (J-values) between vicinal protons, particularly the proton on the carbon bearing the hydroxyl group (the carbinol proton), provide critical geometric information. The magnitude of the coupling constant between the carbinol proton and its adjacent axial and equatorial protons can be used to determine the preferred orientation of the hydroxyl group.

Experimental Protocol: Variable-Temperature ¹H NMR

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Data Acquisition: Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

-

Analysis: Monitor the chemical shifts and coupling constants of the carbinol protons. Significant broadening of signals followed by their splitting into two distinct sets at lower temperatures indicates the slowing of the ring flip.

-

Integration: At a temperature where the conformers are "frozen out," the relative populations can be determined by integrating the signals corresponding to each conformer.

Caption: Workflow for VT-NMR conformational analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonding.[9] "Free" (non-hydrogen-bonded) hydroxyl groups typically show a sharp absorption band in the 3600-3650 cm⁻¹ region. Intramolecularly hydrogen-bonded hydroxyl groups exhibit a broader absorption band at a lower frequency (typically 3200-3550 cm⁻¹).[10]

For this compound, the absence of a significant intramolecularly hydrogen-bonded OH stretch confirms the lack of this interaction. However, concentration-dependent studies can reveal information about intermolecular hydrogen bonding.

Experimental Protocol: Concentration-Dependent IR Spectroscopy

-

Solvent Selection: Choose a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Stock Solution: Prepare a relatively concentrated stock solution of this compound (e.g., 0.1 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).

-

Data Acquisition: Acquire the IR spectrum for each solution in the O-H stretching region (4000-3000 cm⁻¹).

-

Analysis: Observe the changes in the O-H absorption bands. A decrease in the intensity of broad bands associated with intermolecular hydrogen bonding and a relative increase in the sharp "free" OH band upon dilution confirms the presence of intermolecular aggregation.[11]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for determining the geometries and relative energies of different conformers.[12] These methods can provide high-accuracy predictions of the energy difference between conformers, which can then be compared with experimental results.

Computational Workflow

-

Structure Building: Construct 3D models of the (a,e) and (e,a) chair conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities.

Summary of Energetic Contributions

The conformational analysis of this compound is primarily governed by steric factors, as intramolecular hydrogen bonding is not feasible.

| Conformer | Substituent Orientations | Key Interactions | Relative Stability |

| A | 1-OH (axial), 3-OH (equatorial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to B |

| B | 1-OH (equatorial), 3-OH (axial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to A |

The A-value for a hydroxyl group is approximately 0.87 kcal/mol, which quantifies the energetic penalty of placing it in an axial position.[5] Since both chair conformers of the trans-isomer contain one axial hydroxyl group, their energies are essentially identical, leading to an equilibrium mixture of approximately 50:50 of the two rapidly interconverting forms at room temperature.

Conclusion for Drug Development Professionals

A precise understanding of the conformational preferences of molecules like this compound is paramount in drug design and development. The three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target. For this compound, the key takeaway is its conformational homogeneity; it exists as an equimolar mixture of two rapidly interconverting chair forms, each presenting one axial and one equatorial hydroxyl group. This dynamic behavior means that any receptor binding would need to accommodate either conformer. Unlike the cis-isomer, which can be locked into a specific conformation by intramolecular hydrogen bonding, the trans-isomer is conformationally mobile. This inherent flexibility must be considered when designing rigid analogs or when interpreting structure-activity relationships. The methodologies outlined herein provide a robust framework for characterizing such systems, ensuring that drug design efforts are built upon a solid foundation of conformational reality.

References

-

Chair Conformations for a Disubstituted Cyclohexane. Pathways to Chemistry. Available from: [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2022-09-24). Available from: [Link]

-

Cyclohexane conformation. Wikipedia. Available from: [Link]

-

Infrared Spectroscopic Studies of Interactions of the Diols with Aprotic Solvents. Journal of the Chinese Chemical Society. Available from: [Link]

-

Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. The Journal of Physical Chemistry A. (2009-05-04). Available from: [Link]

-

Conformations of Disubstituted Cyclohexanes. Organic Chemistry | OpenStax. (2023-09-20). Available from: [Link]

-

NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics. AIP Publishing. Available from: [Link]

-

Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. (1998-08-01). Available from: [Link]

-

Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. Available from: [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. (2014-07-01). Available from: [Link]

-

Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. PubMed. (2009-05-28). Available from: [Link]

-

¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. JoVE. (2024-12-05). Available from: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

-

Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. ResearchGate. (2025-08-10). Available from: [Link]

-

Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. CrystEngComm (RSC Publishing). Available from: [Link]

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Semantic Scholar. Available from: [Link]

-

1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. PubMed. Available from: [Link]

-

Conformational Stability and Intramolecular Hydrogen Bonding in 1,2-Ethanediol and 1,4-Butanediol. ResearchGate. (2025-08-06). Available from: [Link]

-

How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? Quora. (2015-02-20). Available from: [Link]

-

Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange. (2021-05-28). Available from: [Link]

-

Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. Journal of the American Chemical Society. ACS Publications. Available from: [Link]

-

Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. ResearchGate. (2014-10-08). Available from: [Link]

-

What is the more stable cis-orientation of 1, 3-cyclohexanediol? CHEMISTRY FOR NEET. Available from: [Link]

-

1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-di substituted cyclohexanes using low temperature NMR spectra and theoretical calculations. ResearchGate. (2025-08-05). Available from: [Link]

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of The Chemical Society, Perkin Transactions 2. (1993). Available from: [Link]

-

Why does Pubchem show cis-1,3-cyclohexanediol with the hydroxyls in the equatorial position? Chemistry Stack Exchange. (2019-11-04). Available from: [Link]

-

A value. Wikipedia. Available from: [Link]

-

Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega. (2021-01-25). Available from: [Link]

-

CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Available from: [Link]

-

Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. YouTube. (2021-02-20). Available from: [Link]

-

Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. CrystEngComm. (2005-01-10). Available from: [Link]

-

Monosubstituted Cylcohexanes. MCC Organic Chemistry. Lumen Learning. Available from: [Link]

-

Cyclohexane. PubChem. NIH. Available from: [Link]

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. auremn.org.br [auremn.org.br]

- 8. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of trans-1,3-Cyclohexanediol

An In-Depth Technical Guide to trans-1,3-Cyclohexanediol: Properties, Synthesis, and Applications

Introduction

This compound (CAS RN: 5515-64-0) is a disubstituted cycloalkane that holds significant value as a versatile building block and intermediate in various scientific fields.[1][2] Its unique stereochemical arrangement and conformational behavior dictate its physical properties and chemical reactivity, making it a molecule of interest for researchers in organic synthesis, materials science, and particularly in the design of novel pharmaceutical agents.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in its fundamental stereochemistry, alongside practical insights into its synthesis and handling.

PART 1: Stereochemistry and Conformational Analysis

The defining characteristic of this compound is the spatial arrangement of its two hydroxyl (-OH) groups. Understanding this arrangement is critical, as it governs the molecule's stability, polarity, and how it interacts with other molecules.

Cis/Trans Isomerism

In the 1,3-disubstituted cyclohexane system, two diastereomers exist: cis and trans. In the trans isomer, the two hydroxyl groups are positioned on opposite faces of the cyclohexane ring. This is distinct from the cis isomer, where they are on the same face.

Caption: Fundamental stereoisomers of 1,3-Cyclohexanediol.

Conformational Equilibrium: The Chair Conformation

To minimize angular and torsional strain, cyclohexane and its derivatives adopt a non-planar chair conformation. For this compound, this results in one hydroxyl group occupying an axial (a) position (perpendicular to the ring's plane) and the other occupying an equatorial (e) position (in the plane of the ring).[4][5]

This molecule exists in a dynamic equilibrium, constantly undergoing a "ring flip" to an alternative chair conformation. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For the trans-1,3 isomer, the two resulting conformers—(a,e) and (e,a)—are energetically identical and indistinguishable.[5] This contrasts sharply with the cis-1,3 isomer, where the ring flip interconverts between a highly unstable diaxial (a,a) conformer and a much more stable diequatorial (e,e) conformer.[5]

Caption: Chair-flip equilibrium for this compound.

PART 2: Core Properties

Physical Properties

The physical characteristics of this compound are a direct consequence of its structure, particularly its ability to form intermolecular hydrogen bonds via its two hydroxyl groups. These strong intermolecular forces result in a relatively high melting point and solubility in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [6][7] |

| Molecular Formula | C₆H₁₂O₂ | [6][8][9] |

| Molecular Weight | 116.16 g/mol | [6][9] |

| Appearance | White to almost white crystalline powder | [9] |

| Melting Point | 113–120 °C | [10] |

| Boiling Point | 135 °C / 13 mmHg | |

| Solubility | Soluble in water | [1][2] |

| pKa (Predicted) | 14.70 ± 0.40 | [11] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of an alcohol. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring appear around 2850-3000 cm⁻¹. A significant C-O stretching band is also present in the 1000-1200 cm⁻¹ region.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals for the different protons in the molecule. The protons on the carbons bearing the hydroxyl groups (CH-OH) appear as characteristic multiplets. The remaining methylene protons (-CH₂-) of the cyclohexane ring produce a complex series of overlapping signals in the upfield region.

-

¹³C NMR : The carbon NMR spectrum is simpler, showing distinct signals for the two methine carbons bonded to the hydroxyl groups and separate signals for the methylene carbons of the ring, reflecting the molecule's symmetry.[6][13]

-

PART 3: Chemical Reactivity and Synthesis

Reactivity Profile

As a diol, this compound undergoes reactions typical of alcohols. The two hydroxyl groups can react independently or together, depending on the reaction conditions.

-

Esterification and Etherification : The hydroxyl groups readily react with acyl halides, anhydrides, or carboxylic acids to form esters, and with alkyl halides to form ethers.[14]

-

Oxidation : The secondary alcohol groups can be oxidized to the corresponding ketone, 1,3-cyclohexanedione, using standard oxidizing agents.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents.[1][15]

Synthetic Approach: Reduction of 1,3-Cyclohexanedione

A common and effective method for synthesizing 1,3-cyclohexanediol is the reduction of 1,3-cyclohexanedione. The stereochemical outcome (cis vs. trans) can be controlled by the choice of reducing agent and reaction conditions. High selectivity for the trans isomer can be achieved using sodium borohydride (NaBH₄).[16]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods.[16]

-

Reaction Setup : To a solution of 1,3-cyclohexanedione (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran or an alcohol) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, ~2 equivalents) portion-wise at 0 °C.

-

Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Workup : Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Extraction : Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

PART 4: Applications and Safety

Applications in Research and Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral scaffold.

-

Pharmaceuticals and Agrochemicals : It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[1][2]

-

Chiral Ligands : Its C₂-symmetric nature (in its enantiomerically pure forms) makes it a precursor for chiral ligands used in asymmetric catalysis.

-

Conformational Studies : The rigid chair structure is a useful model system for studying stereoelectronic effects and non-covalent interactions in organic chemistry.[3]

Safety and Handling

While this compound is stable under normal conditions, appropriate safety precautions must be observed.[15]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15]

-

Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can produce irritating gases like carbon monoxide and carbon dioxide.[15]

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 5515-64-0.

- ChemicalBook. (n.d.). This compound(5515-64-0) 1H NMR spectrum.

- PubChem. (n.d.). 1,3-Cyclohexanediol, trans-. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). 1,3-Cyclohexanediol, cis + trans, 98%.

- NIST. (n.d.). 1,3-Cyclohexanediol. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

- NIST. (n.d.). 1,3-Cyclohexanediol. NIST Chemistry WebBook, SRD 69. Retrieved from National Institute of Standards and Technology.

- CymitQuimica. (n.d.). 1,3-Cyclohexanediol (cis- and trans- mixture).

- Fisher Scientific. (2021). Safety Data Sheet: 1,3-Cyclohexanediol, mixture of cis and trans.

- Neto, M. T., et al. (n.d.). Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. CrystEngComm.

- Guidechem. (n.d.). This compound 5515-64-0 wiki.

- NIST. (n.d.). 1,3-Cyclohexanediol, trans-. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1,3-Cyclohexanediol, mixture of cis and trans 98%.

- Google Patents. (n.d.). EP1333019A1 - Method for producing 1,3-cyclohexanediol compound.

- ChemicalBook. (n.d.). 1,3-Cyclohexanediol Chemical Properties,Uses,Production.

- Fisher Scientific. (2011). Safety Data Sheet: trans-1,2-Cyclohexanediol.

- Filo. (2025). How many stereoisomers exist for 1,3-cyclopentanediol?.

- OC-Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene.

- Abraham, R. J., Chambers, E. J., & Thomas, W. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 1.

- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanediol, trans- (CAS 1460-57-7).

- Royal Society of Chemistry. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries.

- ChemicalBook. (n.d.). cyclohexane-1,3-diol(823-18-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Cyclohexanediol(504-01-8) IR Spectrum.

- SpectraBase. (n.d.). 1,3-Cyclohexanediol.

- ResearchGate. (2010). Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4.

- Chemistry Stack Exchange. (2019). Why does Pubchem show cis-1,3-cyclohexanediol with the hydroxyls in the equatorial position?.

- SlideShare. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes.

- ChemicalBook. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) IR Spectrum.

- ChemicalBook. (n.d.). TRANS-1,4-CYCLOHEXANEDIOL synthesis.

- Sigma-Aldrich. (n.d.). This compound DIBENZOATE.

- Wikipedia. (n.d.). Cyclohexane-1,2-diol.

- Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.

- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.

- MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem.

- NIST. (n.d.). 1,2-Cyclohexanediol, trans-. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

- Strem Chemicals. (n.d.). trans-1, 3-Cyclohexanediol, min 98% (GC), 1 gram.

- TCI Chemicals. (n.d.). This compound 5515-64-0.

- BLDpharm. (n.d.). 140460-27-1|(1S,3S)-Cyclohexane-1,3-diol.

Sources

- 1. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]

- 3. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]

- 8. 1,3-Cyclohexanediol [webbook.nist.gov]

- 9. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 10. This compound | 5515-64-0 | TCI AMERICA [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. 1,3-Cyclohexanediol(504-01-8) IR Spectrum [chemicalbook.com]

- 13. This compound(5515-64-0) 1H NMR [m.chemicalbook.com]

- 14. This compound DIBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to trans-1,3-Cyclohexanediol: Nomenclature, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of trans-1,3-cyclohexanediol, a key chemical intermediate and structural motif in modern organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the precise IUPAC nomenclature, including stereochemical assignment, details a robust protocol for its stereoselective synthesis, outlines methods for its characterization, and explores its applications, particularly as a scaffold in medicinal chemistry. The guide emphasizes the causal relationships behind experimental choices and grounds its claims in authoritative references to ensure scientific integrity.

Part 1: Definitive IUPAC Nomenclature and Stereochemistry

The unambiguous naming of a chemical entity is foundational to scientific communication. While "this compound" is a common and useful descriptor, a complete IUPAC name must account for the absolute configuration of its stereocenters.

The molecule possesses two chiral centers at carbons 1 and 3. The descriptor 'trans' signifies that the two hydroxyl (-OH) groups are on opposite sides of the ring's plane. In the more stable chair conformation, this corresponds to a diequatorial arrangement.

The term this compound typically refers to a racemic mixture of two enantiomers. The definitive IUPAC names for these enantiomers are:

-

(1R,3R)-cyclohexane-1,3-diol

-

(1S,3S)-cyclohexane-1,3-diol

Determining Absolute Configuration (Cahn-Ingold-Prelog Rules): The 'R' or 'S' designation is assigned by applying the Cahn-Ingold-Prelog (CIP) priority rules to each chiral center.[1]

-

Assign Priority: For a given chiral carbon, rank the four attached groups by atomic number. Higher atomic number gets higher priority. (O > C > H).

-

Break Ties: If two attached atoms are the same (e.g., two carbons), proceed along their respective chains until a point of difference is found.

-

Orient the Molecule: Orient the molecule so that the lowest priority group (typically Hydrogen) is pointing away from the viewer.

-

Trace the Path: Trace the path from priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is R (rectus).

-

If the path is counter-clockwise , the configuration is S (sinister).

-

For (1R,3R)-cyclohexane-1,3-diol, the -OH group at C1 and C3 both have the R configuration.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1,3-Cyclohexanedione

This protocol is adapted from established methodologies for the reduction of cyclic diones. [2] 1. Reagent Preparation:

-

Prepare a solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

2. Reduction Reaction:

-

Slowly add sodium borohydride (NaBH₄) (0.76 g, 20 mmol, 2.0 eq) to the cooled solution in portions over 15 minutes to control the initial exothermic reaction.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to 60°C and stir for 24-27 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up:

-

Cool the reaction mixture back to 0°C.

-

Carefully quench the reaction by the dropwise addition of 1N hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~7).

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

4. Extraction and Purification:

-

Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to isolate the this compound.

Part 3: Physicochemical Properties and Structural Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (rac)-trans-1,3-Cyclohexanediol | [3] |

| Synonyms | trans-1,3-Dihydroxycyclohexane | |

| CAS Number | 5515-64-0 | [3] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 113-120 °C | |

| Boiling Point | 246-247 °C | [5] |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data Interpretation |

| ¹H NMR | Characteristic signals for the methine protons (CH-OH) and the methylene protons (-CH₂-) of the cyclohexane ring. The coupling constants can help confirm the trans stereochemistry. |

| ¹³C NMR | Signals corresponding to the two distinct types of carbon atoms: the hydroxyl-bearing methine carbons and the aliphatic methylene carbons. [3] |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. A strong band around 1050-1150 cm⁻¹ for the C-O stretch. |

| Mass Spec (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 116, confirming the molecular weight. [6] |

Part 4: Applications in Drug Discovery and Development

While a simple molecule, the 1,3-cyclohexanediol scaffold is a valuable building block in medicinal chemistry and drug development. [2][7]Its rigid, non-aromatic cyclic structure provides a three-dimensional framework to orient functional groups in specific spatial arrangements, which is crucial for molecular recognition and binding to biological targets.

-

Scaffold for Bioactive Molecules: The precursor, 1,3-cyclohexanedione, is widely used in the synthesis of more complex heterocyclic systems with significant biological activity. Derivatives have been developed as anti-proliferative agents and tyrosine kinase inhibitors for cancer therapy. [8]* Starting Material for Pharmaceuticals: The diol itself can be a starting material for multi-step syntheses of pharmaceutically important compounds. [9]Its functional groups can be differentially protected and modified to build molecular complexity.

-

Computational Drug Design: The cyclohexane-1,3-dione core has been the subject of computer-aided drug design (CADD) studies to develop novel inhibitors for targets such as the c-Met protein in non-small cell lung cancer (NSCLC). [10]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound and its precursors is paramount. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS). [5][11] Table 3: GHS Hazard Information for 1,3-Cyclohexanediol (Mixture)

| Information | |

| Pictogram | GHS07 (Exclamation Mark) [12] |

| Signal Word | Warning [12] |

| Hazard Statements | H319: Causes serious eye irritation. [12] H335: May cause respiratory irritation. [12] |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [5][14]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational organic compound whose precise identity is defined by its stereochemistry. Its synthesis via the stereoselective reduction of 1,3-cyclohexanedione is a practical and instructive process, yielding a versatile scaffold. For professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its potential in the creation of novel and effective therapeutic agents.

References

-

PubChem. (n.d.). 1,3-Cyclohexanediol, trans-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1333019A1 - Method for producing 1,3-cyclohexanediol compound.

-

Organic Chemistry practical course. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexanediol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Cyclohexanediol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

-

Brainly. (2023). What is the IUPAC name for the compound shown?. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,3-CYCLOHEXANEDIOL, TRANS-. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the “Blue Book”). Retrieved from [Link]

-

PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclohexanediol [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1,3-Cyclohexanediol [webbook.nist.gov]

- 7. 1,3-Cyclohexanediol, cis + trans, 98% | Fisher Scientific [fishersci.ca]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 1,3-Cyclohexanediol, mixture of cis and trans 98 504-01-8 [sigmaaldrich.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to trans-1,3-Cyclohexanediol (CAS: 5515-64-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of trans-1,3-Cyclohexanediol, a key chemical intermediate. As a molecule with defined stereochemistry, its utility in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science, is significant. This guide moves beyond basic data to explore its conformational behavior, robust synthetic protocols, detailed analytical characterization, and critical safety considerations, offering field-proven insights for its practical application.

Core Molecular Profile and Physicochemical Properties

This compound is a cyclic dialcohol where the two hydroxyl groups are situated on opposite faces of the cyclohexane ring. This specific spatial arrangement dictates its physical properties, reactivity, and utility as a stereochemical building block.[1][2] The fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [3][4][5][6] |

| Molecular Formula | C₆H₁₂O₂ | [3][4][7][8] |

| Molecular Weight | 116.16 g/mol | [3][7][8] |

| Appearance | White to almost white powder or crystal; may appear as a clear, viscous liquid post-melting. | [1][9][10] |

| Melting Point | ~30 °C / 86 °F | [9][11] |

| Boiling Point | 246-247 °C / 475-477 °F (at 760 mmHg) | [9][11][12] |

| Flash Point | > 110 °C / > 230 °F | [9][11] |

| Solubility | Soluble in water. | [2][13] |

| pKa | 14.70 ± 0.40 (Predicted) | [10] |

| LogP (Octanol/Water) | 0.282 (Calculated) | [8] |

Stereochemistry and Conformational Analysis

The "trans" designation in this compound is critical. It signifies that the two hydroxyl substituents are on opposite sides of the ring's plane. In the flexible chair conformation of cyclohexane, this leads to two primary conformers: one with both hydroxyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer, (1e, 3e), is generally considered the more stable arrangement due to minimized 1,3-diaxial steric interactions. However, the diaxial conformer, (1a, 3a), can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, though this is often outweighed by steric strain.[14] The equilibrium between these two forms is a key consideration in its reactivity and interactions.

Caption: Equilibrium between diequatorial and diaxial conformers.

Synthesis and Purification: A Validated Protocol

The most reliable and common laboratory synthesis of 1,3-cyclohexanediol involves the reduction of 1,3-cyclohexanedione. The choice of reducing agent is critical for controlling the stereoselectivity of the product. Sodium borohydride (NaBH₄) is frequently employed due to its excellent efficacy in reducing ketones while being safer and easier to handle than more powerful reagents like lithium aluminum hydride. The solvent and presence of additives can further influence the ratio of cis to trans isomers.[15]

Protocol: Stereoselective Reduction of 1,3-Cyclohexanedione

This protocol is designed to favor the formation of the trans isomer.

Causality Behind Choices:

-

Reagent (NaBH₄): Provides hydride ions (H⁻) to attack the carbonyl carbons. Its moderate reactivity allows for better selectivity compared to harsher reagents.

-

Solvent (Tetrahydrofuran/THF): An aprotic ether that readily dissolves the reactants but does not react with the borohydride.

-

Temperature Control: The reaction is exothermic. Initial cooling followed by controlled heating ensures a steady reaction rate and prevents unwanted side reactions.

-

Acidic Workup: Neutralizes the basic alkoxide intermediates to yield the final diol product and quenches any unreacted NaBH₄.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 1,3-cyclohexanedione (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 8-10 mL per gram of dione).

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) in THF. Note: NaBH₄ has limited solubility in THF; a suspension is acceptable.

-

Controlled Addition: Cool the dione solution to 0°C using an ice bath. Slowly add the NaBH₄ solution/suspension dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 60°C and maintain for 24-28 hours to drive the reaction to completion.[15]

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously add 1 N hydrochloric acid (HCl) dropwise to neutralize the mixture and quench excess NaBH₄. Vigorous hydrogen gas evolution will occur. Continue adding acid until the pH is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure to yield pure this compound.

Caption: Standard safety and handling workflow.

References

-

1,3-Cyclohexanediol, trans-. PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Cyclohexanediol. NIST WebBook. [Link]

-

Chemical Properties of 1,3-Cyclohexanediol, trans- (CAS 5515-64-0). Cheméo. [Link]

-

1,3-Cyclohexanediol. NIST WebBook. [Link]

-

1,3-Cyclohexanediol, trans-. NIST WebBook. [Link]

- Method for producing 1,3-cyclohexanediol compound.

-

How many stereoisomers exist for 1,3-cyclopentanediol?. Filo. [Link]

-

Field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. CORE. [Link]

-

trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]

-

Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

-

TRANS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR]. SpectraBase. [Link]

-

Phase Transition in Trans- and Cis-1,2-Cyclohexanediol Studied by Infrared Spectroscopy. AKJournals. [Link]

-

Why does Pubchem show cis-1,3-cyclohexanediol with the hydroxyls in the equatorial position?. Chemistry Stack Exchange. [Link]

-

1,3-Cyclohexanediol - Optional[ATR-IR]. SpectraBase. [Link]

-

1,3-Cyclohexanediol - Optional[Vapor Phase IR]. SpectraBase. [Link]

-

Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. ResearchGate. [Link]

-

Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Royal Society of Chemistry. [Link]

-

Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes. ResearchGate. [Link]

-

1,3-Cyclohexanediol, cis-. PubChem, National Center for Biotechnology Information. [Link]

-

Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Publications. [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

Sources

- 1. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 2. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]

- 5. 5515-64-0 | this compound - AiFChem [aifchem.com]

- 6. This compound | 5515-64-0 [chemicalbook.com]

- 7. 1,3-Cyclohexanediol [webbook.nist.gov]

- 8. 1,3-Cyclohexanediol, trans- (CAS 5515-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,3-Cyclohexanediol [webbook.nist.gov]

- 13. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Weight and Characterization of trans-1,3-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,3-Cyclohexanediol is a small molecule of significant interest in organic synthesis, serving as a versatile building block and chiral auxiliary. Its stereochemistry profoundly influences its physical properties and reactivity, making a thorough understanding of its core characteristics essential for its effective application. This guide provides an in-depth exploration of this compound, focusing on the definitive determination of its molecular weight and the modern analytical techniques required for its comprehensive characterization. We will delve into the causal relationships behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility.

Part 1: Fundamental Molecular Properties

The identity of a chemical compound begins with its most fundamental properties: its molecular formula and weight. These values are the bedrock upon which all further analytical characterization is built.

Molecular Formula and Weight

This compound is comprised of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.[1][2] This composition gives it the molecular formula C₆H₁₂O₂ .

The molecular weight of a compound is typically expressed in two ways: the average molecular weight (often used in stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry).

-

Average Molecular Weight : This is calculated using the weighted average of the natural abundances of the isotopes of each element. For C₆H₁₂O₂, the average molecular weight is approximately 116.16 g/mol .[1][2]

-

Monoisotopic Mass : This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). The monoisotopic mass of this compound is 116.083729621 Da .[1][2] This precise value is indispensable for accurate mass determination in techniques like high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule with high confidence.

A summary of these core properties is presented in Table 1.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Average Molecular Weight | 116.16 g/mol | [1][2] |

| Monoisotopic Mass | 116.083729621 Da | [1][2] |

| Appearance | White to off-white crystalline solid |

Stereochemistry and Conformational Analysis

The "trans" designation in this compound is of paramount importance. It signifies that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules and its behavior in analytical systems.

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this compound, the lowest energy conformation has one hydroxyl group in an axial (a) position and the other in an equatorial (e) position. Through a process known as a "ring flip," the molecule can interconvert into an isoenergetic conformation where the axial hydroxyl group becomes equatorial and vice-versa. This equilibrium is a defining characteristic of the trans-1,3 isomer.

In contrast, the cis-1,3 isomer can exist in either a di-equatorial (e,e) or a di-axial (a,a) conformation. The di-equatorial form is significantly more stable due to the avoidance of highly unfavorable 1,3-diaxial interactions between the two hydroxyl groups. This fundamental conformational difference is the key to their analytical separation.

Caption: A typical analytical workflow for compound characterization.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for determining molecular weight. Using Electron Ionization (EI), the molecule is fragmented, and the resulting mass-to-charge ratios (m/z) are detected.

-

Molecular Ion (M⁺•): The highest m/z peak corresponding to the intact molecule will appear at m/z 116, confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation of cyclic alcohols is often characterized by the loss of water. A significant peak at m/z 98 ([M-H₂O]⁺•) is expected. Further fragmentation can lead to characteristic peaks at m/z 83 , m/z 70 , and m/z 57 . The peak at m/z 57 is often prominent and corresponds to the stable C₄H₉⁺ cation.

Table 2: Key EI-MS Fragments for 1,3-Cyclohexanediol

| m/z | Proposed Fragment | Significance |

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 98 | [M - H₂O]⁺• | Loss of water |

| 83 | [C₆H₁₁]⁺ | Loss of water and a methyl radical |

| 70 | [C₅H₁₀]⁺• | Ring cleavage products |

| 57 | [C₄H₉]⁺ | Stable tertiary carbocation fragment |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks confirm the presence of hydroxyl and alkane groups. A crucial application of IR is in distinguishing between the cis and trans isomers. The trans isomer, with its axial-equatorial arrangement, is less likely to form strong intramolecular hydrogen bonds compared to the cis isomer. This results in a sharper O-H stretching band at a slightly higher wavenumber.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400-3600 | O-H Stretch | Alcohol | Confirms hydroxyl presence. Sharper than the corresponding cis isomer's peak. |

| ~2850-2950 | C-H Stretch | Alkane (CH₂) | Confirms the saturated cyclohexane ring. |

| ~1050-1150 | C-O Stretch | Secondary Alcohol | Confirms the C-O bond of the alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the protons attached to the carbons bearing the hydroxyl groups (the carbinol protons, H-1 and H-3) are diastereotopic and will appear as complex multiplets, typically in the range of 3.5-4.2 ppm. The remaining methylene protons on the cyclohexane ring will appear as a series of overlapping multiplets further upfield, between 1.2 and 2.1 ppm.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the molecule's symmetry, the spectrum of this compound will show four distinct signals: one for the two equivalent carbinol carbons (C-1 and C-3), and three for the remaining methylene carbons (C-2, C-4/C-6, and C-5).

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (in CDCl₃)

| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

| C1 / C3 | ~65-70 | ~3.5-4.2 | Multiplet |

| C2 | ~40-45 | ~1.8-2.1 | Multiplet |

| C4 / C6 | ~30-35 | ~1.2-1.6 | Multiplet |

| C5 | ~18-22 | ~1.2-1.6 | Multiplet |

| -OH | N/A | Variable | Broad Singlet |

Chromatographic Purity and Isomer Separation

Chromatography is essential for assessing the purity of the synthesized compound and for separating the cis and trans isomers.

Protocol for Gas Chromatography (GC) Purity Analysis:

-

Rationale: GC is an excellent method for assessing the purity of volatile compounds and detecting any residual volatile impurities from the synthesis.

-

Column: A non-polar column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., DB-1 or equivalent), is a good starting point. This choice minimizes strong interactions with the polar hydroxyl groups, reducing peak tailing.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

-

Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of ethyl acetate.

-

Validation: A single, sharp peak indicates high purity. The retention time can be compared to an authentic standard for identity confirmation.

Protocol for High-Performance Liquid Chromatography (HPLC) Isomer Separation:

-

Rationale: HPLC is the preferred method for separating the cis and trans isomers due to their differing polarities. The cis isomer, with its two equatorial hydroxyl groups (in its stable conformation), is generally more polar and interacts more strongly with a polar stationary phase than the trans isomer.

-

Mode: Normal Phase Chromatography.

-

Column: A silica or diol-functionalized column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., starting with 95:5 v/v). The proportion of the polar modifier (isopropanol) is adjusted to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index Detector (RID), as the diols lack a strong UV chromophore.

-

Validation: The appearance of two distinct peaks allows for the quantification of the isomeric ratio. The trans isomer is expected to elute earlier due to its lower overall polarity compared to the more stable diequatorial conformation of the cis isomer.

Conclusion

The molecular weight of this compound is definitively established as 116.16 g/mol (average) and 116.0837 Da (monoisotopic). However, for the practicing scientist, this value is merely the entry point. A comprehensive understanding, essential for applications in fields like drug development, requires a multi-faceted analytical approach. Through the strategic application of mass spectrometry, NMR and IR spectroscopy, and chromatography, as detailed in this guide, one can confirm not only the molecular weight and elemental composition but also the structural integrity, stereochemical configuration, and purity of this important chemical entity. The self-validating protocols and causal explanations provided herein are designed to empower researchers to achieve accurate and reproducible results.

References

-

PubChem. 1,3-Cyclohexanediol, trans-. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Cyclohexanediol, trans-. NIST Chemistry WebBook. [Link]

- Stork, G., & Schoofs, A. R. (1979). The stereochemistry of the lithium-ammonia reduction of α,β-unsaturated acids. Journal of the American Chemical Society, 101(23), 7114–7115.

- Eliel, E. L., & Gilbert, E. C. (1969). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 91(20), 5487–5495.

- Paquette, L. A., & Doherty, A. M. (1987). Polyquinane chemistry. Syntheses and reactions of cis- and trans-tricyclo[6.3.0.02,6]undecane-4,10-dione. The Journal of Organic Chemistry, 52(12), 2441–2448.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Organic Syntheses. 2-methyl-1,3-cyclohexanedione. Organic Syntheses Procedure. [Link]

Sources

Stereoisomers of 1,3-Cyclohexanediol

An In-Depth Technical Guide to the Stereoisomers of 1,3-Cyclohexanediol

Authored by: A Senior Application Scientist

1,3-Cyclohexanediol, a disubstituted cyclohexane with the molecular formula C₆H₁₂O₂, serves as a foundational scaffold in synthetic and medicinal chemistry.[1][2] Its utility is profoundly influenced by its stereochemistry, which dictates its three-dimensional structure, conformational preferences, and ultimately, its function in complex molecular architectures. This guide provides a comprehensive examination of the stereoisomers of 1,3-cyclohexanediol, delving into their structural distinctions, conformational dynamics, analytical characterization, and stereoselective synthesis. We will explore the critical role of these isomers as chiral building blocks in drug development, offering field-proven insights into the causality behind experimental choices for their separation and application.

Foundational Stereochemistry: Defining the Isomers

The stereochemical landscape of 1,3-cyclohexanediol is defined by the spatial arrangement of the two hydroxyl groups relative to the cyclohexane ring. This gives rise to three distinct stereoisomers, governed by the principles of cis-trans isomerism and chirality. The carbon atoms at positions 1 and 3 are stereogenic centers.

-

cis-1,3-Cyclohexanediol: In this isomer, both hydroxyl groups are on the same side of the ring. Despite possessing two stereocenters, the molecule has an internal plane of symmetry, rendering it achiral. Therefore, cis-1,3-cyclohexanediol is a meso compound .[3]

-

trans-1,3-Cyclohexanediol: Here, the hydroxyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers : (1R,3R)-1,3-cyclohexanediol and (1S,3S)-1,3-cyclohexanediol.

These isomeric relationships are fundamental to understanding the molecule's behavior. The cis-isomer is a diastereomer of the two trans-enantiomers.

Caption: Stereochemical relationships of 1,3-cyclohexanediol isomers.

Conformational Dynamics: The Chair Equilibrium

The cyclohexane ring predominantly adopts a low-energy chair conformation, where substituents occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4] The stability of these conformers is a critical determinant of the molecule's reactivity and physical properties.

cis-1,3-Cyclohexanediol: A Solvent-Dependent Equilibrium

The cis-isomer exists in a dynamic equilibrium between two chair conformations: one with both hydroxyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: Generally, substituents prefer the less sterically hindered equatorial position. This conformer is dominant in polar, protic, or hydrogen-bond accepting solvents (e.g., water, acetone, DMSO).[5][6] The solvent molecules effectively solvate the hydroxyl groups, overriding other intramolecular effects.

-